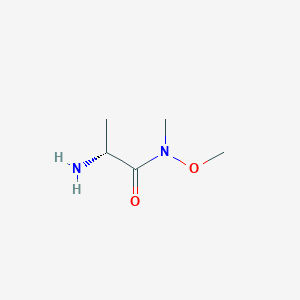

(2R)-2-amino-N-methoxy-N-methylpropanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of (2R)-2-amino-N-methoxy-N-methylpropanamide follows established International Union of Pure and Applied Chemistry conventions for naming chiral organic compounds. The complete systematic name explicitly indicates the stereochemical configuration at the second carbon position through the (2R) designation, which specifies the absolute configuration according to the Cahn-Ingold-Prelog priority rules. The molecular formula C5H12N2O2 reflects the presence of five carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 132.16 grams per mole.

The compound possesses several key identifying characteristics that facilitate its systematic classification. The Chemical Abstracts Service registry number provides a unique identifier for database searches and regulatory documentation. The canonical SMILES notation CC(C(=O)N(C)OC)N represents the molecular connectivity in a linear format, while the isomeric SMILES CC@HN specifically denotes the stereochemical configuration at the chiral center. The International Chemical Identifier key FYYCIUWVKMXBFH-SCSAIBSYSA-N serves as a standardized representation for computational chemistry applications and database management systems.

The systematic classification of this compound extends beyond simple nomenclature to encompass its relationship to other amino acid derivatives. The presence of both an amino group and an amide functionality places it within the broader category of amino amides, specifically as a modified propanamide derivative. This classification becomes particularly relevant when considering its potential applications in pharmaceutical synthesis and its role as an intermediate in organic transformations.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is fundamentally influenced by the tetrahedral arrangement around the stereogenic carbon center at position 2. This chiral center creates a three-dimensional molecular architecture that significantly impacts the compound's physical and chemical properties. The stereochemical configuration designated as (R) indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the substituents arrange in a clockwise manner around the chiral carbon.

The conformational flexibility of the molecule arises from several rotatable bonds, particularly those involving the methoxy-methylated amide group. The amide bond itself exhibits partial double-bond character due to resonance, which restricts rotation and influences the overall molecular conformation. This restricted rotation has important implications for the compound's interaction with biological targets and its behavior in solution. The presence of the methoxy group introduces additional conformational considerations, as this substituent can adopt various orientations relative to the amide plane.

Detailed analysis of the molecular geometry reveals that the amino group at the second carbon position can participate in intramolecular hydrogen bonding interactions with the carbonyl oxygen of the amide group. These intramolecular interactions contribute to the stabilization of specific conformational states and influence the compound's overall stability. The spatial arrangement of functional groups also determines the compound's ability to form intermolecular hydrogen bonds, which affects its solubility characteristics and crystallization behavior.

The three-dimensional structure of this compound can be further understood through examination of its dihedral angles and bond lengths. The carbon-nitrogen bond lengths in the amide group typically range from 1.33 to 1.35 angstroms, reflecting the partial double-bond character. The carbon-carbon bond connecting the chiral center to the amide group maintains standard single-bond characteristics with lengths approximately 1.54 angstroms.

Comparative Analysis of Enantiomeric Forms

The enantiomeric relationship between this compound and its (2S) counterpart provides valuable insights into the impact of stereochemistry on molecular properties. The (2S)-enantiomer, identified by the Chemical Abstracts Service number 152169-63-6, shares identical molecular connectivity but exhibits opposite stereochemical configuration at the second carbon position. This enantiomeric pair demonstrates the fundamental principle that mirror-image molecules possess identical physical properties in achiral environments but exhibit distinct behaviors in chiral environments.

| Property | (2R)-Enantiomer | (2S)-Enantiomer |

|---|---|---|

| Molecular Formula | C5H12N2O2 | C5H12N2O2 |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol |

| Chemical Abstracts Service Number | 114684-51-4 | 152169-63-6 |

| Optical Activity | Dextrorotatory | Levorotatory |

| Melting Point | Identical in pure form | Identical in pure form |

| Solubility | Identical in achiral solvents | Identical in achiral solvents |

The optical activity of these enantiomers represents one of the most significant distinguishing characteristics between the two forms. The (2R)-enantiomer exhibits dextrorotatory behavior, rotating plane-polarized light in a clockwise direction when viewed against the direction of light propagation. Conversely, the (2S)-enantiomer demonstrates levorotatory properties, rotating plane-polarized light in a counterclockwise direction. The magnitude of optical rotation is identical for both enantiomers but opposite in sign, following the fundamental principle that enantiomers possess equal and opposite specific rotations under identical conditions.

The determination of absolute stereochemistry in these enantiomeric forms often requires sophisticated analytical techniques. The Mosher method, involving the preparation of diastereomeric derivatives with chiral auxiliary reagents, has proven particularly effective for confirming stereochemical assignments in similar amino acid derivatives. This approach relies on the analysis of nuclear magnetic resonance chemical shift differences between diastereomeric derivatives to establish absolute configuration with high confidence.

Biological activity differences between enantiomers can be substantial, even though their fundamental chemical properties remain largely identical. The (2R) and (2S) forms may exhibit different binding affinities to chiral biological targets, different rates of metabolic transformation, and distinct pharmacological profiles. These differences underscore the importance of enantiomeric purity in pharmaceutical applications and highlight the need for stereoselective synthetic approaches.

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of this compound and related compounds provide crucial structural information that cannot be obtained through solution-based analytical techniques. X-ray crystallography offers the definitive method for confirming absolute stereochemical configuration and provides precise geometric parameters including bond lengths, bond angles, and torsional angles. The crystalline state represents the most thermodynamically stable arrangement of molecules in the solid phase, revealing important information about intermolecular interactions and packing arrangements.

The crystal structure of amino acid derivatives similar to this compound typically exhibits extensive hydrogen bonding networks that stabilize the crystalline lattice. The amino group serves as a hydrogen bond donor, while both the carbonyl oxygen and methoxy oxygen atoms function as hydrogen bond acceptors. These intermolecular interactions create a three-dimensional network that influences the compound's melting point, solubility characteristics, and mechanical properties of the crystalline material.

Conformational analysis through computational methods complements experimental crystallographic data by exploring the full conformational space accessible to the molecule. Density functional theory calculations provide insights into the relative energies of different conformational states and identify the most stable molecular conformations. These computational studies reveal that the compound can adopt multiple low-energy conformations, with energy barriers between conformational states typically ranging from 2 to 8 kilocalories per mole.

The preferred conformations of this compound in different environments may vary significantly. In the crystalline state, intermolecular hydrogen bonding constraints favor specific conformational arrangements that optimize crystal packing efficiency. In solution, the molecule possesses greater conformational freedom, with rapid interconversion between accessible conformational states at room temperature. Gas-phase calculations often reveal conformations that maximize intramolecular hydrogen bonding interactions, which may differ from those observed in condensed phases.

Temperature-dependent crystallographic studies provide additional insights into the dynamic behavior of the compound in the solid state. As temperature increases, thermal motion increases the amplitude of molecular vibrations while maintaining the overall crystal structure until the melting point is reached. These temperature effects influence the precision of geometric parameters and provide information about the anisotropic thermal motion of different atoms within the molecule.

Properties

IUPAC Name |

(2R)-2-amino-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-4(6)5(8)7(2)9-3/h4H,6H2,1-3H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYCIUWVKMXBFH-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis typically begins from commercially available chiral precursors such as (R)-2-amino-1-propanol or related amino acid derivatives. The general approach involves:

Typical Synthetic Steps

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from (R)-2-amino-1-propanol or its derivatives | Use of protecting groups or direct amide formation | Chiral intermediate prepared |

| 2 | Formation of N-methoxy-N-methyl amide | Coupling with methoxyamine derivatives or use of N-methoxy-N-methylcarbamoyl chloride | Introduction of the methoxy-methyl amide group |

| 3 | Purification and isolation | Chromatographic methods or crystallization | Pure (2R)-2-amino-N-methoxy-N-methylpropanamide obtained |

This approach can be optimized using continuous flow reactors to improve yield and purity on an industrial scale.

Specific Synthetic Protocols from Literature

Imine Formation and Reduction :

A known method involves converting L-alanine methyl ester hydrochloride to an imine intermediate by reaction with pivaldehyde and N-methylamine, followed by reduction and amide formation steps. This method yields high purity intermediates suitable for further functionalization.Use of Reducing Agents :

Reduction steps often employ hydride sources such as sodium borohydride (NaBH4), lithium borohydride (LiBH4), or zinc borohydride (Zn(BH4)2) under controlled temperatures (typically between -30°C and 20°C) in solvents like tetrahydrofuran, ethanol, or methanol. These conditions favor high stereoselectivity and yield.Amide Bond Formation :

Coupling reagents such as carbodiimides (e.g., EDC) and catalysts like 4-dimethylaminopyridine (DMAP) are used to form the amide bond between the amino acid derivative and the methoxy-methyl amine moiety. Reactions are typically carried out in dichloromethane or toluene at room temperature to reflux conditions.

Detailed Reaction Conditions and Yields

Research Findings and Optimization

Continuous flow synthesis has been reported to enhance the yield and purity of this compound by allowing precise control over reaction parameters and minimizing side reactions.

Chemoselective processes involving liquid-liquid acid/base extractions have been used to isolate intermediates without chromatographic purification, facilitating scalability and combinatorial synthesis approaches.

The stereochemical purity is maintained by starting from enantiomerically pure precursors and controlling reaction conditions, especially during reduction and coupling steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure and Characteristics

- Chemical Formula : CHNO

- CAS Number : 114684-51-4

- Molecular Weight : 102.14 g/mol

The compound features an amino group, a methoxy group, and a methylated amide structure, contributing to its unique reactivity and utility in synthetic chemistry.

Chemistry

(2R)-2-amino-N-methoxy-N-methylpropanamide serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for:

- Stereoselective reactions , which are crucial in the development of pharmaceuticals.

- The formation of derivatives that can be used in further chemical reactions, including oxidation and reduction processes.

Biology

Research has indicated that this compound exhibits potential biological activity:

- It may interact with specific enzymes or receptors, modulating their activity.

- Studies are ongoing to assess its role as a ligand in biochemical pathways, which could lead to new therapeutic approaches.

Medicine

In the pharmaceutical field, this compound is investigated for:

- Its potential as a precursor in drug development.

- Therapeutic properties that could be harnessed for treating various conditions, including neurological disorders.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Chiral Amides | Chemical Reactions | Demonstrated the efficiency of this compound in synthesizing other chiral compounds. |

| Biological Activity Assessment | Enzyme Interaction | Found that the compound influences enzymatic activity in vitro, suggesting potential therapeutic applications. |

| Drug Development Pathways | Pharmacological Research | Identified pathways where this compound could serve as a precursor for novel drugs targeting specific diseases. |

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand for enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural or functional similarities with (2R)-2-amino-N-methoxy-N-methylpropanamide:

Functional Group Comparison

- Amide vs. Thioamide: The thioamide group in 2-(4-Methoxybenzenethio)propanamide (C=S vs. C=O) enhances resistance to enzymatic degradation but reduces hydrogen-bonding capacity . this compound’s amide group enables participation in hydrogen bonding, critical for drug-target interactions .

Stereochemical Differences :

Methoxy Group Impact :

Comparative Stability Studies

- Thioamide analogs (e.g., 2-(4-Methoxybenzenethio)propanamide ) demonstrated greater thermal stability than amides but were prone to oxidation .

Biological Activity

(2R)-2-amino-N-methoxy-N-methylpropanamide is a chiral amide compound with the molecular formula CHNO. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly its interactions with enzymes and receptors. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 102.14 g/mol

- Structure : The compound features an amino group and methoxy and methyl substituents, contributing to its unique chemical properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : Preliminary studies suggest that this compound may act as a ligand for specific enzymes, modulating their activity. Such interactions could be relevant in therapeutic contexts where enzyme regulation is critical.

- Receptor Binding : It has been proposed that this compound may influence receptor activity, potentially impacting various signaling pathways within cells.

- Potential Therapeutic Applications : The compound is being investigated for its role in drug development, particularly as a precursor for synthesizing more complex therapeutic agents. Its unique structural features may allow it to target specific biological pathways effectively.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

- Ligand-Receptor Interactions : The compound may bind to specific receptors or enzymes, altering their functional states and influencing downstream signaling processes.

- Modulation of Enzyme Activity : By interacting with enzymes, it could affect metabolic pathways, potentially leading to therapeutic outcomes in various diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promising results regarding its ability to inhibit cell proliferation and induce apoptosis. Further studies are required to understand the specific pathways involved.

- Neuropharmacology : There is emerging evidence suggesting that this compound may interact with neurochemical pathways, potentially influencing mood and cognitive functions. This aspect warrants further exploration in neuropharmacological contexts .

- Anti-inflammatory Properties : Some studies have suggested that the compound might exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | CHNO | Modulates enzyme activity; potential therapeutic applications | Chiral amide |

| (2S)-2-amino-N-methoxy-N-methylpropanamide | CHNO | Exhibits anti-inflammatory properties | Enantiomer with distinct activity |

| N-acetylpropanamide | CHNO | Commonly used derivative in pharmaceuticals | Less potent than (2R)-isomer |

Q & A

Q. What synthetic routes are commonly employed for (2R)-2-amino-N-methoxy-N-methylpropanamide, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective amidation and protection/deprotection strategies. For example, substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs) followed by acidic reduction (e.g., iron powder) can generate intermediates . Condensation reactions with cyanoacetic acid or similar reagents, aided by coupling agents like EDCI or DCC, are critical for forming the final product. Optimization involves adjusting pH, temperature, and catalyst loading to minimize racemization. Monitoring via TLC or HPLC during intermediate steps ensures purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry. For instance, characteristic shifts for the methoxy (δ ~3.2 ppm) and methylamide (δ ~2.8 ppm) groups confirm functionalization .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (132.16 g/mol) and isotopic patterns .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases (e.g., hexane/isopropanol) to assess enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

Q. What are the stability profiles and recommended storage protocols for this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (argon/nitrogen) at -20°C in amber glass vials minimizes degradation. Stability studies under accelerated conditions (40°C/75% RH) over 4 weeks show <5% decomposition when stored with desiccants like silica gel . Regular FTIR analysis detects carbonyl group hydrolysis, a common degradation pathway .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. For example, unexpected downfield shifts in ¹H NMR may indicate residual DMSO. Strategies include:

- Solvent Exchange : Re-dissolving in deuterated chloroform or methanol.

- 2D NMR (COSY, HSQC) : Maps coupling interactions to confirm assignments .

- Spiking Experiments : Adding authentic reference standards to identify impurities .

Q. What strategies ensure stereochemical integrity during scale-up synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) to maintain enantiopurity .

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR spectroscopy detects racemization during condensation steps .

- Crystallization Optimization : Solvent-antisolvent pairs (e.g., ethanol/water) enhance enantiomeric resolution during final purification .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates transition-state energies for reaction steps (e.g., amide bond formation) to optimize pathways .

- Molecular Docking : Screens against targets like serotonin receptors (5-HT2C) to predict binding affinity. Parameters include Gibbs free energy (ΔG) and hydrogen-bond interactions .

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to pharmacokinetic properties like BBB permeability .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Fluorescence-Based Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₑ) to immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.